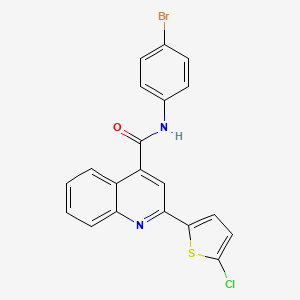
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea
説明
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea exerts its effects by binding to the active site of enzymes and blocking their activity. It has been found to inhibit the activity of urease by binding to the nickel ion in the active site, and inhibiting the hydrolysis of urea. This compound also inhibits the activity of xanthine oxidase by binding to the molybdenum cofactor, and blocking the oxidation of hypoxanthine to xanthine. Furthermore, this compound has been shown to block the voltage-gated potassium channel by binding to the pore-forming subunit, and preventing the flow of potassium ions.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia in the stomach by inhibiting the activity of urease. This compound has also been found to reduce the production of uric acid in the liver by inhibiting the activity of xanthine oxidase. Furthermore, this compound has been shown to reduce the excitability of neurons by blocking the voltage-gated potassium channel.
実験室実験の利点と制限
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, and can be used to study their mechanism of action. This compound is also a useful tool for studying the regulation of ion channels, and can be used to investigate their role in various biological processes. However, this compound has some limitations for lab experiments. It is a toxic compound, and requires careful handling to avoid exposure to the researcher. Additionally, this compound has a short half-life, and may require frequent administration to maintain its effects.
将来の方向性
There are several future directions for the study of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of this compound in cancer treatment. Additionally, this compound could be used to study the role of enzymes and ion channels in various neurological disorders, such as epilepsy and Parkinson's disease.
科学的研究の応用
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea has been widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been found to inhibit the activity of several enzymes, such as urease, xanthine oxidase, and carbonic anhydrase. This compound has also been used to study the regulation of ion channels, such as the voltage-gated potassium channel. Additionally, this compound has been used to investigate the role of thiourea derivatives in cancer treatment.
特性
IUPAC Name |
1-(1-benzyl-4-chloropyrazol-3-yl)-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-8-9-17(14(2)10-13)21-19(25)22-18-16(20)12-24(23-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIBFHGENCCHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B4709942.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4709963.png)

![N-[2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4709978.png)
![5-(4-nitrophenyl)-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4709984.png)
![2-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4709992.png)
![2-octyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4709993.png)

![1-[6-(2-fluorophenoxy)hexyl]piperidine](/img/structure/B4710014.png)
![N-{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4710025.png)
![2-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4710031.png)
![(4-bromobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4710039.png)